molecular formula C12H10ClNO3 B1306334 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid CAS No. 876709-11-4

2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid

Cat. No.: B1306334
CAS No.: 876709-11-4
M. Wt: 251.66 g/mol
InChI Key: QNQYOWGBDDAKQE-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 2-position and an isoxazolyl group at the 5-position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzenesulfonamide
  • 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-pyridine

Uniqueness

Compared to similar compounds, 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid is unique due to its specific structural features and the presence of both chloro and isoxazolyl groups

Properties

IUPAC Name

2-chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-6-11(7(2)17-14-6)8-3-4-10(13)9(5-8)12(15)16/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQYOWGBDDAKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389954
Record name 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876709-11-4
Record name 2-Chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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